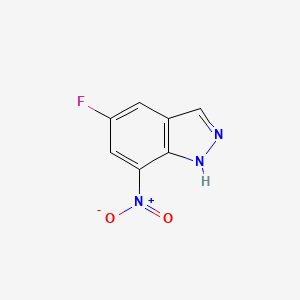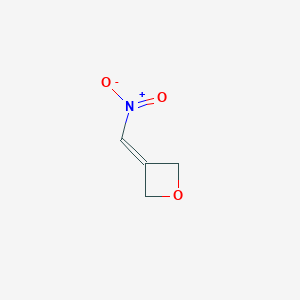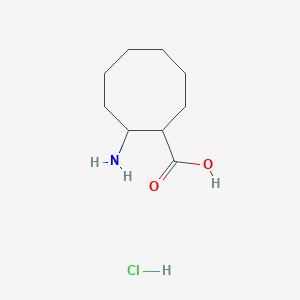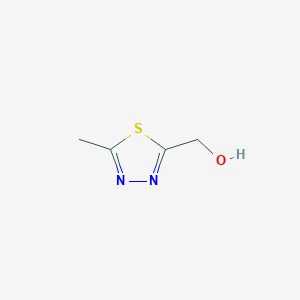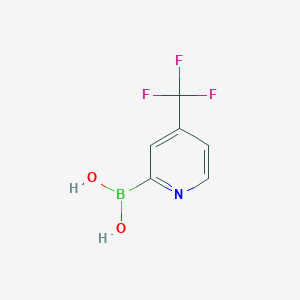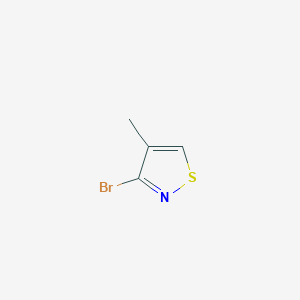
3-Bromo-4-methyl-isothiazole
描述
3-Bromo-4-methyl-isothiazole is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are commonly used in the synthesis of various biologically active molecules. The presence of a bromine atom at the 3-position and a methyl group at the 4-position makes this compound particularly interesting for chemical research and industrial applications.
作用机制
Target of Action
Isothiazoles, a class of compounds to which 3-bromo-4-methyl-isothiazole belongs, have been found to be biologically active and can be used as effective new drugs and plant protection chemicals .
Mode of Action
Isothiazoles have been found to be involved in a wide range of selective transformations . The mode of action of isothiazoles often involves interactions with their targets that lead to changes in the biological system .
Biochemical Pathways
Isothiazoles are known to affect various biochemical pathways due to their high biological activity .
Pharmacokinetics
It is known that the compound has a molecular weight of 17805 , which could influence its bioavailability.
Result of Action
Isothiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s physical form is a colorless liquid , which could potentially influence its stability and efficacy under different environmental conditions.
生化分析
Biochemical Properties
3-Bromo-4-methyl-isothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with thiol-containing compounds such as glutathione and cysteine, forming disulfide derivatives that impair key cellular functions . Additionally, this compound can act as an antimicrobial agent by disrupting the function of microbial enzymes and proteins .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to inhibit cellular growth and induce cell death in various cell types. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to reduced energy production and triggering autophagy and apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. One notable mechanism is the inhibition of GAPDH, which disrupts glycolytic flux and energy production in cells . Additionally, this compound can form covalent bonds with thiol groups in proteins, leading to the formation of disulfide bridges and altering protein structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cellular growth and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of GAPDH affects the glycolytic pathway, leading to altered energy production and metabolic intermediates . Additionally, this compound can influence the metabolism of sulfur-containing compounds, impacting cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its interaction with thiol-containing proteins can lead to its accumulation in the cytoplasm and mitochondria .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that this compound can localize to the cytoplasm, mitochondria, and other organelles, where it exerts its biochemical effects . Its interaction with mitochondrial proteins, for example, can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-isothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-4-methyl-1,2-dithiolium chloride with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
化学反应分析
Types of Reactions: 3-Bromo-4-methyl-isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the isothiazole ring can lead to the formation of dihydroisothiazoles.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Formation of 3-substituted-4-methyl-isothiazoles.
Oxidation Reactions: Formation of this compound sulfoxides or sulfones.
Reduction Reactions: Formation of 3-bromo-4-methyl-dihydroisothiazoles.
科学研究应用
3-Bromo-4-methyl-isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
相似化合物的比较
3-Bromo-5-methyl-isothiazole: Similar structure with a methyl group at the 5-position instead of the 4-position.
4-Methyl-isothiazole: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-Chloro-4-methyl-isothiazole: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness: 3-Bromo-4-methyl-isothiazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-bromo-4-methyl-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-7-6-4(3)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCSBZGLVJFKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696024 | |
| Record name | 3-Bromo-4-methyl-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174132-75-2 | |
| Record name | 3-Bromo-4-methyl-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


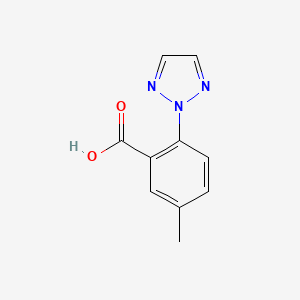
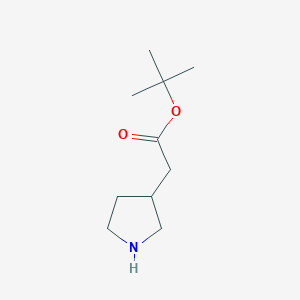
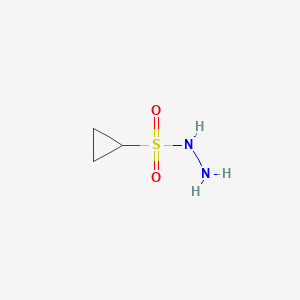

![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)
![4-Amino-2-[(carbamoylmethyl)sulfanyl]-1,3-thiazole-5-carboxamide](/img/structure/B1440968.png)
